molecular formula C21H14FN3O3 B302926 N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B302926
M. Wt: 375.4 g/mol
InChI Key: ARPANVLWYNMEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely utilized in scientific research for its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), a protein that is involved in the production of leukotrienes, which are inflammatory mediators.

Mechanism of Action

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor works by inhibiting the activity of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that are produced by leukocytes and are involved in the pathogenesis of various diseases. The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of leukotrienes and to decrease inflammation in various disease models. N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has also been shown to decrease airway hyperresponsiveness and to improve lung function in asthma and COPD models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to decrease the severity of colitis in IBD models.

Advantages and Limitations for Lab Experiments

The use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in lab experiments has several advantages. It has been shown to have a high degree of selectivity for N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which makes it a useful tool for studying the role of leukotrienes in various disease models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor is that it has a relatively short half-life, which may limit its effectiveness in certain disease models.

Future Directions

There are several future directions for the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in scientific research. One potential direction is the development of more potent and selective N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitors. Additionally, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in combination with other therapeutic agents may lead to improved efficacy in the treatment of various diseases. Furthermore, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in clinical trials may lead to the development of novel therapeutic agents for the treatment of asthma, COPD, and IBD.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor involves the reaction of 3-pyridinemethanol with 4-fluorobenzoyl chloride to form 4-fluorophenyl-3-pyridinemethanol. This intermediate is then reacted with isatoic anhydride to form N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which are known to be involved in the pathogenesis of these diseases. Several preclinical studies have shown promising results in the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor as a potential therapeutic agent.

properties

Product Name

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Molecular Formula

C21H14FN3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H14FN3O3/c22-15-4-6-16(7-5-15)24-19(26)14-3-8-17-18(10-14)21(28)25(20(17)27)12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,26)

InChI Key

ARPANVLWYNMEIP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.